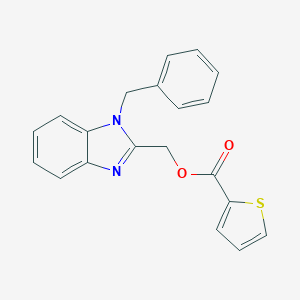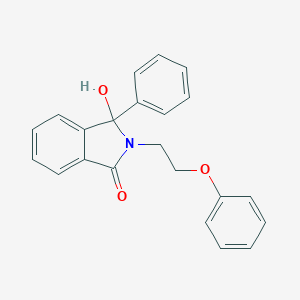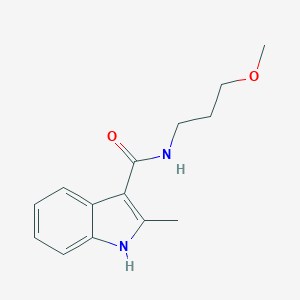![molecular formula C15H18N2O2 B249528 2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B249528.png)
2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol, commonly known as PMP-EtOH, is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications.
Mecanismo De Acción
The mechanism of action of PMP-EtOH is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in cell growth and inflammation. Specifically, PMP-EtOH has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), both of which are involved in cell signaling pathways that regulate cell growth and inflammation.
Biochemical and Physiological Effects:
PMP-EtOH has been found to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, PMP-EtOH has been found to inhibit the activity of certain enzymes involved in lipid metabolism. It has also been shown to increase the activity of certain antioxidant enzymes, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PMP-EtOH in lab experiments is that it is relatively easy to synthesize and purify. Additionally, PMP-EtOH has been found to be relatively non-toxic, making it a potentially safe therapeutic agent. However, one limitation of using PMP-EtOH in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
Direcciones Futuras
There are several potential future directions for research on PMP-EtOH. One area of interest is the development of PMP-EtOH as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of PMP-EtOH and to optimize its use in various applications. Finally, there is potential for the development of new derivatives of PMP-EtOH with improved therapeutic properties.
Métodos De Síntesis
PMP-EtOH is synthesized through a multistep process that involves the reaction of 2-(4-hydroxyphenoxy)ethanol with 3-pyridinemethanamine. The reaction is catalyzed by a base, such as potassium carbonate, and occurs under reflux conditions. The resulting product is then purified through column chromatography to obtain pure PMP-EtOH.
Aplicaciones Científicas De Investigación
PMP-EtOH has been found to have potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the growth of cancer cells, particularly breast cancer cells, by inducing apoptosis. Additionally, PMP-EtOH has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
Nombre del producto |
2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol |
|---|---|
Fórmula molecular |
C15H18N2O2 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
2-[4-[(pyridin-3-ylmethylamino)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C15H18N2O2/c18-8-9-19-15-5-3-13(4-6-15)10-17-12-14-2-1-7-16-11-14/h1-7,11,17-18H,8-10,12H2 |
Clave InChI |
FKZPCHZVVHPULJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)OCCO |
SMILES canónico |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



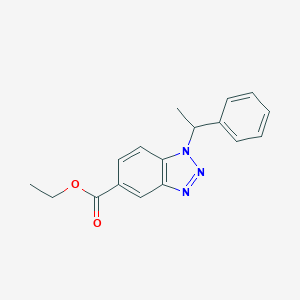
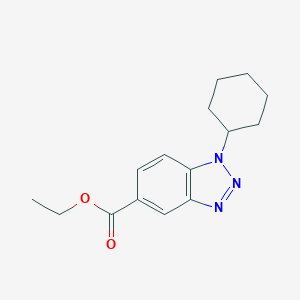
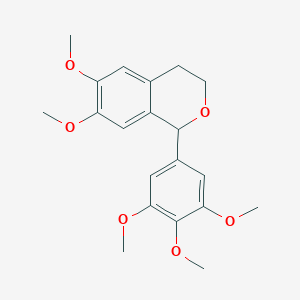
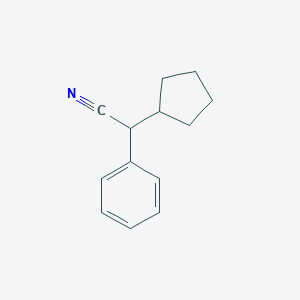
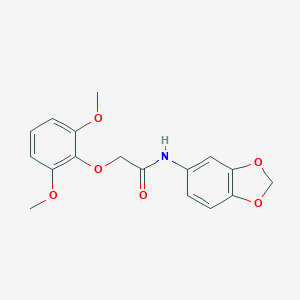
![Ethyl 3-[({2-[(2,6-dimethylanilino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B249460.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)
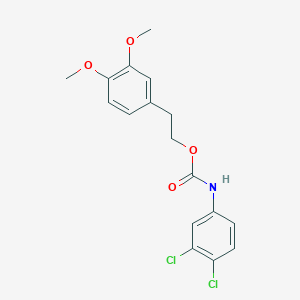
![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)
![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B249470.png)
